Tandutinib (MLN518) HCl
Beschreibung
Tandutinib (MLN518) HCl is a quinazoline-derived small-molecule inhibitor targeting type III receptor tyrosine kinases, primarily FLT3, PDGFRβ, and c-Kit . Its development stemmed from the critical role of FLT3 mutations (e.g., internal tandem duplications, ITD) in acute myeloid leukemia (AML) pathogenesis, where such mutations correlate with poor prognosis .
Eigenschaften
Molekularformel |
C31H43ClN6O4 |
|---|---|
Molekulargewicht |
599.16 |
Synonyme |
N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Mechanistic Profile :
Clinical Trials :
- Phase I (AML/MDS) : Doses ranged from 50–700 mg twice daily. Dose-limiting toxicities (DLTs) included reversible muscle weakness and fatigue at ≥525 mg . Pharmacokinetics showed slow elimination (mean residence time: 3.5 days) and steady-state plasma concentrations achieved after >1 week .
- Phase II (Glioblastoma) : Combined with bevacizumab, it increased toxicity (e.g., blurred vision, hypermagnesemia) without improving efficacy compared to bevacizumab alone .
Comparison with Similar FLT3 Inhibitors
Target Profiles and Selectivity
First-Generation Inhibitors (Multitargeted) :
Second-Generation Inhibitors (FLT3-Specific) :
- Gilteritinib : Higher FLT3 specificity (IC50: 0.29 nM); approved for relapsed/refractory AML.
- Quizartinib : Targets FLT3-ITD (IC50: 1.6 nM); prolonged survival in phase III trials.
Efficacy in Clinical Trials
Notable Outcomes:
Pharmacokinetics and Toxicity
Unique Challenges :
Resistance Mechanisms and Combinatorial Approaches
- Tandutinib: Resistance linked to FLT3-F691L gatekeeper mutations; synergizes with daunorubicin via enhanced apoptosis .
- Midostaurin : Combined with hypomethylating agents (e.g., azacitidine) to overcome resistance .
- Sunitinib : Used with mTOR inhibitors (e.g., everolimus) to target parallel survival pathways .
Q & A
Q. What is the primary mechanism of action of Tandutinib (MLN518) HCl, and how does its selectivity profile impact experimental design?
Tandutinib is a potent inhibitor of FLT3, PDGFR, and c-Kit tyrosine kinases, with IC50 values of 0.17–0.22 μM for FLT3 and related kinases. Its selectivity (>100-fold for FLT3 over EGFR, FGFR, and KDR) makes it ideal for studies focusing on FLT3-driven pathologies (e.g., acute myeloid leukemia). Researchers should validate kinase inhibition using phosphorylation assays (e.g., immunoblotting for FLT3-ITD autophosphorylation) and confirm cellular specificity using FLT3-dependent cell lines (e.g., Ba/F3 or Molm-13) .
Q. What standardized protocols are recommended for in vitro efficacy testing of Tandutinib?
- Cell viability assays : Use MTT assays with FLT3-ITD mutant cell lines (e.g., Molm-13 or Molm-14) to determine IC50 values. Include controls with FLT3-independent cell lines to confirm selectivity .
- Drug accumulation studies : Measure intracellular retention of substrates (e.g., [³H]-paclitaxel) in multidrug-resistant cell lines (e.g., HEK-MRP7) to assess Tandutinib’s ability to inhibit efflux pumps like MRP7/ABCC10 .
Q. How should Tandutinib be stored and prepared for experimental use to ensure stability?
Store lyophilized powder at -20°C in a desiccated environment. For in vitro studies, dissolve in DMSO (≤10 mM stock) and dilute in culture media to avoid solvent toxicity. Stability in solution is limited; use within one month when stored at -20°C .
Advanced Research Questions
Q. How can researchers reconcile contradictions between Tandutinib’s in vitro efficacy and clinical trial failures (e.g., glioblastoma)?
A phase II trial in glioblastoma reported insufficient efficacy despite Tandutinib’s brain penetration, highlighting potential limitations in target engagement or compensatory pathways in vivo. To address this, researchers should:
- Optimize dosing regimens : Use pharmacokinetic studies to correlate drug concentrations with FLT3 inhibition in brain tissue.
- Evaluate combination therapies : Test Tandutinib with radiation or other kinase inhibitors (e.g., cediranib) to overcome resistance mechanisms observed in glioblastoma models .
Q. What methodologies are critical for analyzing Tandutinib’s role in reversing multidrug resistance (MDR) via MRP7 inhibition?
- Efflux assays : Quantify intracellular accumulation of fluorescent substrates (e.g., calcein-AM) in MRP7-overexpressing cell lines (e.g., HEK-MRP7) with/without Tandutinib co-treatment.
- Chemosensitization studies : Perform MTT assays with vincristine or paclitaxel in resistant cell lines, using Tandutinib (10 µM) to calculate dose-modifying factors (DMFs). Note that cisplatin, a non-MRP7 substrate, serves as a negative control .
Q. How can in vivo models be optimized to study Tandutinib’s pharmacokinetic and pharmacodynamic properties?
- Orthotopic models : Use FLT3-ITD-driven leukemia xenografts in immunocompromised mice to assess tumor penetration and inhibition of FLT3 phosphorylation.
- MRP7-mediated resistance models : Generate MRP7-transgenic mice to evaluate Tandutinib’s ability to restore chemosensitivity in paclitaxel-resistant tumors .
Q. What experimental strategies can address conflicting data on Tandutinib’s off-target effects (e.g., c-Kit inhibition)?
- Kinase profiling panels : Use high-throughput screens (e.g., KINOMEscan) to quantify off-target inhibition at physiologically relevant concentrations.
- Functional validation : Compare effects in c-Kit-dependent cell lines (e.g., GIST-T1) versus FLT3-dependent lines to isolate pathway-specific effects .
Methodological Considerations
- Data Analysis : For MTT assays, use one-way ANOVA with Tukey’s post hoc test to compare treatment groups. Report IC50 values as means ± SD from ≥3 independent experiments .
- Reproducibility : Include detailed protocols for compound preparation, cell line authentication (e.g., STR profiling), and replication of key findings across multiple models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
